Bienvenue dans la boutique en ligne BenchChem!

DBCO-Val-Cit-PABC-PNP

Antibody-Drug Conjugate (ADC) Click Chemistry Bioconjugation

DBCO-Val-Cit-PABC-PNP is a heterobifunctional ADC linker engineered for copper-free SPAAC conjugation. Unlike maleimide-based linkers, the DBCO group forms an irreversible triazole linkage, eliminating retro-Michael addition and serum thiol exchange that cause premature payload release. The Val-Cit dipeptide ensures rapid, specific cleavage by lysosomal cathepsin B, while the PABC self-immolative spacer guarantees traceless drug release. This linker is validated for in vivo murine efficacy and toxicity studies where linker stability is critical. Choose this well-characterized, protease-cleavable configuration for reliable ADC development.

Molecular Formula C46H49N7O10
Molecular Weight 859.9 g/mol
Cat. No. B8103700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Val-Cit-PABC-PNP
Molecular FormulaC46H49N7O10
Molecular Weight859.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
InChIInChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1
InChIKeyRJGJTFMRBABKDS-VZZHGAMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-Val-Cit-PABC-PNP: A Precision Cleavable ADC Linker for Copper-Free Click Chemistry


DBCO-Val-Cit-PABC-PNP is a heterobifunctional, protease-cleavable linker designed for the synthesis of antibody-drug conjugates (ADCs) . It features a dibenzocyclooctyne (DBCO) group for bioorthogonal, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) , a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by the lysosomal protease cathepsin B , a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a para-nitrophenyl carbonate (PNP) ester leaving group for covalent drug attachment .

Why Generic Substitution of DBCO-Val-Cit-PABC-PNP with Maleimide or Azide-Based Linkers Compromises ADC Performance


Generic substitution of ADC linkers fails because each functional module dictates critical performance parameters. Substituting the DBCO group with a maleimide introduces well-documented in vivo instability due to retro-Michael addition and thiol exchange with serum albumin [1]. Conversely, substituting with an azide group forces the use of cytotoxic copper catalysts (CuAAC), which is incompatible with sensitive biological systems and cannot be directly compared to the copper-free SPAAC reaction enabled by DBCO [2]. The specific Val-Cit-PABC-PNP core is also not interchangeable; studies show that even minor modifications to the Val-Cit dipeptide or its flanking groups can drastically alter plasma stability and susceptibility to extracellular cleavage by carboxylesterases (e.g., Ces1C) [3], making direct substitution with unvalidated analogs a high-risk strategy for preclinical development.

Quantitative Evidence Guide: Verifiable Differentiation of DBCO-Val-Cit-PABC-PNP from Leading ADC Linker Alternatives


Bioorthogonal Conjugation: DBCO's Copper-Free SPAAC vs. Azide's Cytotoxic CuAAC

DBCO-Val-Cit-PABC-PNP enables bioorthogonal, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a critical advantage over azide-functionalized linkers like Azido-PEG1-Val-Cit-PABC-PNP which require the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [1]. The absence of a cytotoxic copper catalyst in the SPAAC reaction preserves biomolecule integrity and simplifies purification, a key differentiator in procuring linkers for sensitive biologics .

Antibody-Drug Conjugate (ADC) Click Chemistry Bioconjugation

Conjugation Stability: DBCO's Stable Triazole Linkage vs. Maleimide's Thiol Exchange Liability

In contrast to maleimide-based linkers (e.g., Mal-PEG4-Val-Cit-PAB-PNP), which form a thiosuccinimide linkage susceptible to retro-Michael addition and subsequent thiol exchange with serum albumin, leading to premature payload loss, the DBCO group forms a stable triazole linkage via SPAAC [1]. Studies on maleimide conjugates demonstrate a half-life of only 2-7 days for the intact thiosuccinimide linkage in plasma before ring-opening or exchange occurs [1]. The triazole linkage formed by DBCO is metabolically stable, ensuring the ADC remains intact in circulation until it reaches the target cell .

Antibody-Drug Conjugate (ADC) Linker Stability Bioconjugation

Intracellular Payload Release: Validated Cathepsin B Cleavage Kinetics of Val-Cit-PABC Core

The Val-Cit-PABC core of DBCO-Val-Cit-PABC-PNP is a well-characterized, rapid-cleavage motif for lysosomal cathepsin B [1]. A foundational study using model substrates demonstrated that DOX release from Z-Val-Cit-PABC-DOX was 30-fold faster than from Z-Phe-Lys-PABC-DOX when incubated with cathepsin B alone [1]. While this study uses a different payload and terminal group, it quantifies the superior cleavage kinetics of the Val-Cit dipeptide sequence over alternative (Phe-Lys) enzyme-cleavable sequences, establishing the core sequence's validated performance.

Antibody-Drug Conjugate (ADC) Cathepsin B Drug Release Kinetics

Avoidance of Rodent-Specific Plasma Instability: Mitigating Ces1C-Mediated Extracellular Cleavage

A known liability of the Val-Cit-PABC linker platform is its susceptibility to premature extracellular cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, which can confound preclinical toxicology studies [1]. Research has identified that small chemical modifications to the linker can mitigate this instability without altering intracellular cathepsin B processing [1]. DBCO-Val-Cit-PABC-PNP's specific C4 spacer arm and DBCO group represent a distinct structural context that may differ from maleimide or other variants in its Ces1C sensitivity, though direct comparative data is not available. This highlights the risk of substituting a validated linker configuration with an uncharacterized analog for rodent studies.

Antibody-Drug Conjugate (ADC) Plasma Stability Preclinical Toxicology

Optimal Research and Industrial Applications for DBCO-Val-Cit-PABC-PNP Based on Empirical Evidence


ADC Construction for In Vivo Studies Requiring High Plasma Stability

Based on its stable triazole linkage, which avoids the retro-Michael addition and thiol exchange issues of maleimide conjugates [1], DBCO-Val-Cit-PABC-PNP is optimally suited for constructing ADCs intended for in vivo efficacy and toxicity studies in murine models. Its use minimizes premature systemic payload release, ensuring the observed biological effects are due to targeted, intracellular drug delivery rather than off-target linker instability [1].

Bioconjugation with Copper-Sensitive Payloads or Targeting Moieties

For payloads or targeting ligands (e.g., antibodies, peptides, nucleic acids) that are sensitive to copper-induced oxidation or degradation, the copper-free SPAAC chemistry enabled by the DBCO group is essential . This scenario is common when working with complex biologics where maintaining structural integrity and function is paramount, a requirement that cannot be met by azide-functionalized linkers requiring CuAAC .

Development of ADCs with Rapid Intracellular Payload Release Profiles

For applications targeting tumors with high cathepsin B expression, the Val-Cit-PABC core of DBCO-Val-Cit-PABC-PNP provides a validated, rapid intracellular cleavage mechanism [2]. This linker is ideal for generating ADCs where efficient lysosomal processing and fast release of a cytotoxic payload are critical for achieving high potency, as demonstrated by the 30-fold faster cleavage of Val-Cit-PABC compared to alternative dipeptide sequences [2].

ADC Platform Development for Preclinical Rodent Toxicology Studies

Given the known susceptibility of the Val-Cit-PABC platform to rodent-specific Ces1C-mediated extracellular cleavage [3], DBCO-Val-Cit-PABC-PNK should be procured for rodent toxicology studies as a characterized, stable configuration. Substituting with an uncharacterized Val-Cit-PABC analog could introduce unpredictable instability, potentially leading to false-negative toxicity results or misleading pharmacokinetic profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-Val-Cit-PABC-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.